molecular formula C18H23N B14170281 N-Benzyl-4-methyl-N-(2-methylpropyl)aniline CAS No. 923603-44-5

N-Benzyl-4-methyl-N-(2-methylpropyl)aniline

Cat. No.: B14170281
CAS No.: 923603-44-5
M. Wt: 253.4 g/mol
InChI Key: HVZFQPNMRLNWTO-UHFFFAOYSA-N
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Description

N-Benzyl-4-methyl-N-(2-methylpropyl)aniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyl group, a methyl group, and a 2-methylpropyl group attached to an aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-4-methyl-N-(2-methylpropyl)aniline can be achieved through several synthetic routes. One common method involves the alkylation of 4-methylaniline with benzyl chloride and 2-methylpropyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the alkylation reactions. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-4-methyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated products.

Scientific Research Applications

N-Benzyl-4-methyl-N-(2-methylpropyl)aniline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-Benzyl-4-methyl-N-(2-methylpropyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methylaniline
  • N-Benzyl-2-methyl-4-nitroaniline
  • N-Benzyl-N-phenylaniline

Uniqueness

N-Benzyl-4-methyl-N-(2-methylpropyl)aniline is unique due to its specific substitution pattern on the aniline core. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications that similar compounds may not be able to fulfill.

Properties

CAS No.

923603-44-5

Molecular Formula

C18H23N

Molecular Weight

253.4 g/mol

IUPAC Name

N-benzyl-4-methyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C18H23N/c1-15(2)13-19(14-17-7-5-4-6-8-17)18-11-9-16(3)10-12-18/h4-12,15H,13-14H2,1-3H3

InChI Key

HVZFQPNMRLNWTO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(CC2=CC=CC=C2)CC(C)C

Origin of Product

United States

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